Taxodione

描述

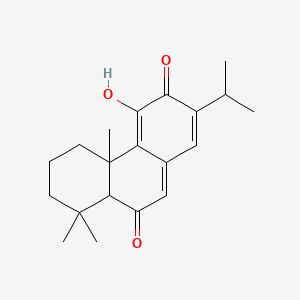

Structure

2D Structure

3D Structure

属性

CAS 编号 |

19026-31-4 |

|---|---|

分子式 |

C20H26O3 |

分子量 |

314.4 g/mol |

IUPAC 名称 |

(4bS,8aS)-4-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,9-dione |

InChI |

InChI=1S/C20H26O3/c1-11(2)13-9-12-10-14(21)18-19(3,4)7-6-8-20(18,5)15(12)17(23)16(13)22/h9-11,18,23H,6-8H2,1-5H3/t18-,20+/m0/s1 |

InChI 键 |

FNNZMRSRVYUVQT-AZUAARDMSA-N |

SMILES |

CC(C)C1=CC2=CC(=O)C3C(CCCC3(C2=C(C1=O)O)C)(C)C |

手性 SMILES |

CC(C)C1=CC2=CC(=O)[C@@H]3[C@@](C2=C(C1=O)O)(CCCC3(C)C)C |

规范 SMILES |

CC(C)C1=CC2=CC(=O)C3C(CCCC3(C2=C(C1=O)O)C)(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Taxodione; Taxodion; Taxodione, (+)- |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies of Taxodione

Isolation Techniques from Plant Material The isolation of taxodione from plant material typically involves extraction followed by chromatographic purification techniques. General methods for extracting natural products from plants include solvent extraction, steam distillation, sublimation, and expelling.mdpi.comTraditional solvent extraction methods like maceration, percolation, decoction, reflux extraction, and Soxhlet extraction are employed, as are modern techniques such as ultrasound-assisted extraction and microwave-assisted extraction.mdpi.com

Specific isolation procedures for this compound from different plant sources have been reported:

From Taxodium distichum leaves, a methanol (B129727) extract was obtained and then successively partitioned with petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The petroleum ether extract was further fractionated using silica (B1680970) gel column chromatography with different solvent systems (petroleum ether/EtOAc and petroleum ether/CHCl3). znaturforsch.com

From Salvia chorassanica roots, dried and powdered material was percolated with methanol. The methanol extract was then fractionated with n-hexane, dichloromethane (B109758), ethyl acetate, and water. The dichloromethane fraction was further sub-fractionated by silica gel column chromatography using petroleum ether/ethyl acetate mixtures, followed by reversed-phase semi-preparative HPLC to yield this compound. nih.gov

For Salvia austriaca hairy roots, various solvents like methanol, acetone, dichloromethane, and n-hexane were tested for extraction. n-hexane was found to be the most effective solvent for this compound extraction, with optimal results achieved after three 15-minute extractions using an ultrasonic bath. akjournals.com The residue was then dissolved in acetonitrile (B52724) for UPLC analysis. akjournals.com

Isolation of this compound from Taxodium distichum cones has involved using n-hexane extracts and previously described isolation procedures and techniques for structural identification. scirp.org

Bioassay-guided fractionation using centrifugal preparative thin-layer chromatography has been used to isolate this compound from the ethanol (B145695) extract of Cupressus sempervirens cones. researchgate.net

For Rosmarinus officinalis stems, a dry extract was partitioned into dichloromethane soluble and aqueous fractions. The dichloromethane fraction was further fractionated to isolate the active compound, identified as this compound, with a purification yield of 0.33 mg/g of dry stems. google.com

These methods highlight the use of various solvents and chromatographic techniques tailored to the specific plant matrix to isolate this compound.

Compound Information

| Compound Name | PubChem CID |

| This compound | 73588 |

Data Table: this compound Content in Select Plant Sources

| Plant Species | Plant Part | This compound Content (approximate) | Reference |

| Taxodium distichum | Seeds and cones | 3-3.4 mg/g dry matter | google.com |

| Salvia austriaca | Hairy roots | 0.29-1.12 mg/g dry weight | akjournals.com |

| Rosmarinus officinalis | Dry roots | 0.14 mg/g dry roots | google.com |

| Rosmarinus officinalis | Dry stems | 0.33 mg/g dry stems | google.com |

Extraction from Seeds and Cones

Seeds and cones have been identified as sources of this compound. Notably, Taxodium distichum seeds and cones have been reported to contain this compound at concentrations ranging from 3 to 3.4 mg/g of dry matter. google.comresearchgate.net Extraction from cones of Taxodium distichum has involved using solvents such as 90% methanol/water. nih.gov The resulting crude extract can then be subjected to partitioning schemes, such as the Wall-modified Kupchan partitioning, to obtain fractions like a tannin-depleted chloroform partition. nih.gov

Isolation from Roots and Stems

This compound has also been isolated from the roots and stems of various plant species. Rosmarinus officinalis roots have yielded this compound with a purification yield of 0.14 mg/g of dry roots. google.com Stems of Rosmarinus officinalis have also been identified as a source, with one study reporting a purification yield of 0.33 mg of this compound per gram of dry stems. google.com Extraction from dried roots of Salvia chorassanica has been performed using methanol. nih.gov The methanol extract can then be fractionated using solvents like n-hexane, dichloromethane, ethyl acetate, and water. nih.gov Further purification steps, such as silica gel column chromatography and reversed-phase semi-preparative HPLC, have been employed to isolate pure this compound from these fractions. nih.gov Salvia phlomoides roots have also been reported to contain this compound, with yields of 3.72 mg/g of dry roots. google.comresearchgate.net

Cultivation and Production Strategies

Due to the often limited natural abundance of this compound in intact plants, alternative strategies for its production have been explored, including in vitro culture techniques. researchgate.netmdpi.comdntb.gov.ua

Genetically Transformed Root Cultures (Hairy Roots)

Genetically transformed root cultures, commonly known as hairy roots, have emerged as a promising biotechnological approach for the production of this compound. researchgate.netmdpi.comresearchgate.net Hairy roots are obtained by transforming plant tissues with Agrobacterium rhizogenes strains. researchgate.netingentaconnect.com These transformed roots exhibit characteristics advantageous for secondary metabolite production, including rapid and unlimited growth without exogenous phytohormones, genetic stability, and often the ability to biosynthesize valuable compounds in higher amounts than in the parent plant. researchgate.netresearchgate.net

Hairy root cultures of Salvia austriaca have been successfully established using Agrobacterium rhizogenes strain A4. researchgate.netingentaconnect.comakjournals.com These cultures have been shown to produce this compound. researchgate.netingentaconnect.comakjournals.com Cultivation is typically carried out in liquid media, such as half-strength B5 medium, supplemented with sucrose, under controlled light and temperature conditions on a rotary shaker. akjournals.com Hairy root cultures of S. austriaca have demonstrated this compound content ranging from 0.29 to 1.12 mg/g dry weight, depending on the root line and growth stage. researchgate.netakjournals.com Some studies have reported this compound levels of 1.15 mg/g dry weight in Salvia austriaca hairy roots. google.comresearchgate.net

Quantification Methods in Cultured Systems

Accurate quantification of this compound in cultured systems is crucial for optimizing production strategies. A validated ultra-performance liquid chromatography–diode array detector (UPLC–DAD) method has been developed for the quantification of this compound in hexane (B92381) extracts from genetically transformed roots of Salvia austriaca. researchgate.netakjournals.comcapes.gov.br This method has demonstrated good linearity over a range of 10–500 μg/mL, high precision (RSD < 1.42%), and good repeatability (RSD < 1.84%). researchgate.netakjournals.com The limits of detection and quantification were determined to be 0.48 ng and 1.60 ng, respectively. researchgate.netakjournals.com Recovery rates for this compound using this method ranged between 90.4% and 113.1%, with an RSD of less than 2.5%. researchgate.netakjournals.com This UPLC-DAD method has been applied to determine this compound content in various hairy root lines and to monitor changes in its accumulation throughout the growth cycle of the culture. researchgate.netakjournals.com

Biosynthetic Pathways of Taxodione

Precursor Pathways: Geranylgeranyl Diphosphate (B83284) (GGPP) to Diterpenes

GGPP then undergoes cyclization catalyzed by diterpene synthases (diTPSs) to generate the diverse array of diterpene skeletons. ontosight.aijmb.or.krresearchgate.netresearchgate.net These enzymes are classified into Class I and Class II based on their catalytic mechanisms. researchgate.netresearchgate.netmdpi.com Class II diTPSs typically catalyze the initial cyclization of GGPP, often involving protonation-initiated reactions, while Class I diTPSs catalyze ionization-dependent cyclizations of allylic diphosphate intermediates. researchgate.netresearchgate.netmdpi.com The specific diTPSs involved determine the resulting diterpene skeleton.

Enzymatic Steps and Proposed Mechanisms in Plant Biosynthesis

While the complete biosynthetic pathway specifically leading to Taxodione has not been fully elucidated, insights from the biosynthesis of related diterpenes, such as taxol precursors, provide a framework for understanding the potential enzymatic steps and mechanisms involved. The initial step in the biosynthesis of many taxanes, including precursors to this compound, involves the cyclization of GGPP to a taxane (B156437) skeleton, catalyzed by a taxadiene synthase (TS). nih.govnih.govnih.gov

Studies on taxadiene synthase from Taxus brevifolia have proposed a stereochemical mechanism involving the initial cyclization of GGPP to a transient verticillyl cation intermediate. researchgate.netnih.gov This is followed by intramolecular proton transfer and transannular B/C-ring closure to form a taxenyl cation, which then undergoes deprotonation to yield taxa-4(5),11(12)-diene. researchgate.netnih.gov While taxa-4(5),11(12)-diene is a precursor for taxol, it is likely that similar cyclization events initiated by specific diterpene synthases lead to the core skeleton from which this compound is derived.

Following the formation of the core diterpene skeleton, a series of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and acyltransferases, are involved in modifying the structure through hydroxylation, oxidation, and acylation reactions to yield the final product, this compound. ontosight.ainih.govaocs.org CYP450 enzymes are known to catalyze diverse oxidative modifications, introducing hydroxyl groups and other functionalities at specific positions on the diterpene skeleton. ontosight.aimdpi.com Acyltransferases can add acyl groups, further modifying the compound's structure and properties. nih.gov

The precise sequence of these enzymatic modifications leading specifically to this compound requires further investigation. However, based on the structure of this compound, which contains a highly oxidized abietane-type diterpene skeleton, it is plausible that the pathway involves hydroxylation and oxidation steps catalyzed by specific CYP450s acting on an abietane (B96969) precursor.

Genetic and Molecular Basis of Biosynthesis

Understanding the genetic and molecular basis of this compound biosynthesis involves identifying the genes encoding the enzymes involved and elucidating their regulation.

Gene Discovery Approaches

Gene discovery for natural product biosynthesis pathways, including that of this compound, often employs a combination of traditional biochemical approaches and modern '-omics' technologies. Traditional methods involve enzyme purification and characterization, followed by gene cloning based on protein sequence information.

More recently, genomics and transcriptomics have become powerful tools for identifying candidate genes. rsc.orgnih.govopenplant.org By sequencing the genomes and transcriptomes of this compound-producing plants or cell cultures, researchers can identify genes that are highly expressed in tissues or conditions where this compound is produced. frontiersin.orgnih.govfrontiersin.org Candidate genes encoding enzymes such as diterpene synthases, cytochrome P450s, and acyltransferases can be identified based on sequence similarity to known genes involved in other diterpene biosynthetic pathways. ontosight.ainih.govresearchgate.net

Differential gene expression analysis between high and low this compound-producing lines or under elicitation conditions can help pinpoint genes potentially involved in the pathway. nih.govmdpi.com Furthermore, comparative genomics between this compound-producing and non-producing species can highlight unique genes or gene clusters that may be responsible for this compound biosynthesis. mdpi.commdpi.com

Metabolomics and Genomics Integration

The integration of metabolomics and genomics data is a powerful strategy for elucidating biosynthetic pathways and discovering novel enzymes. rsc.orgnih.govfrontiersin.orgmdpi.comnih.gov Metabolomics provides a snapshot of the metabolites present in a biological sample, allowing for the identification of intermediates and the final product, this compound. rsc.orgnih.gov By correlating metabolite profiles with gene expression data from transcriptomics or genomic information, researchers can link specific genes to the enzymatic steps they catalyze in the biosynthetic pathway. rsc.orgnih.govfrontiersin.orgnih.gov

This integrated approach can help overcome the limitations of studying complex pathways where intermediates may be transient or present at low concentrations. nih.gov For example, changes in the abundance of specific metabolites in response to the overexpression or knockdown of candidate genes can provide strong evidence for the involvement of those genes in the pathway. rsc.orgnih.gov

Data tables integrating gene expression levels with metabolite concentrations under different conditions can be generated to identify correlations and prioritize candidate genes for functional characterization.

| Gene ID (Hypothetical) | Enzyme Class (Predicted) | Fold Change in Expression (Elicited vs. Control) | Putative Substrate (Hypothetical) | Putative Product (Hypothetical) | Correlation with this compound Level |

| GGPPS1 | Geranylgeranyl Diphosphate Synthase | 2.5 | IPP, DMAPP | GGPP | High |

| diTPS_Taxo1 | Diterpene Synthase (Class II) | 3.1 | GGPP | This compound Precursor Skeleton 1 | High |

| CYP_TaxoA | Cytochrome P450 | 4.0 | This compound Precursor Skeleton 1 | Hydroxylated Intermediate | High |

| CYP_TaxoB | Cytochrome P450 | 3.5 | Hydroxylated Intermediate | Oxidized Intermediate | High |

| AT_Taxo1 | Acyltransferase | 2.8 | Oxidized Intermediate | This compound | High |

Note: This table presents hypothetical data to illustrate the concept of integrating genomic and metabolomic information for gene discovery in this compound biosynthesis.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers promising strategies for enhancing the production of this compound, either in its native plant source or in heterologous host systems. nih.govfrontiersin.orgmdpi.comnih.govdntb.gov.ua Once the genes encoding the key enzymes in the this compound biosynthetic pathway are identified and characterized, these genes can be manipulated to increase pathway flux and improve yield.

Strategies include overexpression of bottleneck enzymes, downregulation of competing pathways that divert precursors, and expression of the pathway genes in fast-growing microbial hosts like Saccharomyces cerevisiae or Escherichia coli. nih.govfrontiersin.orgmdpi.comnih.gov For example, increasing the supply of the precursor GGPP can be achieved by overexpressing genes in the MEP pathway or GGPPS. nih.govnih.govnih.gov

Engineering efforts can also focus on optimizing the activity and specificity of individual enzymes through protein engineering. frontiersin.orgrsc.org This is particularly relevant for CYP450 enzymes, which can sometimes exhibit broad substrate specificity or low catalytic rates. frontiersin.org

Heterologous production in microorganisms allows for controlled fermentation conditions and potentially higher yields compared to extraction from slow-growing plants. frontiersin.orgmdpi.com However, reconstituting complex plant biosynthetic pathways in microbes can be challenging, often requiring the co-expression of multiple genes and addressing issues such as enzyme compatibility, localization, and cofactor availability. frontiersin.orgmdpi.com Despite these challenges, metabolic engineering holds significant potential for sustainable and cost-effective production of this compound.

Synthetic Strategies and Structural Modification of Taxodione

Total Synthesis Approaches

The journey toward the efficient and stereocontrolled synthesis of taxodione has been marked by significant challenges and innovative solutions. Early synthetic routes were often lengthy and lacked stereoselectivity, prompting the development of more sophisticated strategies, including biomimetic polyene cyclizations and asymmetric methodologies.

Early Synthetic Endeavors and Challenges

The first total synthesis of (±)-taxodione was reported in 1970 by K. Mori and M. Matsui. This seminal work provided a crucial foundation for subsequent synthetic efforts. However, these early endeavors were not without their difficulties. A primary challenge stemmed from the inherent instability of the closely related natural product, taxodone (B230931), which readily rearranges to the more stable this compound. This instability posed significant hurdles in purification and handling, complicating synthetic design.

Polyene Cyclization Strategies

Inspired by the biosynthesis of terpenes, polyene cyclization strategies have emerged as a powerful tool for the construction of the this compound core. These biomimetic approaches typically involve the acid-catalyzed cyclization of a linear polyene precursor to form the characteristic tricyclic ring system in a single step. This strategy offers a significant increase in molecular complexity in a highly convergent manner.

A notable advancement in this area is the development of a programmed polyene cyclization strategy. This approach utilizes a photoinduced deconjugation of a β-ionyl derivative to unveil a transient polyene that undergoes a Heck bicyclization to afford a [4.4.1]-propellane intermediate. This intermediate can then be elaborated to the this compound skeleton. This method provides improved regioselectivity compared to traditional biomimetic tactics.

Asymmetric Total Synthesis Methodologies

The demand for enantiomerically pure this compound for biological studies spurred the development of asymmetric total synthesis methodologies. A key breakthrough in this area has been the application of an asymmetric polyene cyclization strategy. This approach successfully achieved the first asymmetric total synthesis of (+)-taxodione, the naturally occurring enantiomer. The key step involves a highly enantioselective cyclization of a polyene precursor, establishing the crucial stereocenters of the trans-decalin system with high efficiency (92% enantiomeric excess) nih.gov. This methodology represents a significant step towards the practical synthesis of enantiopure this compound and its analogs.

Diverted Total Synthesis of Isomeric Abietane (B96969) Diterpenes (e.g., Salviasperanol)

The versatility of intermediates generated in the total synthesis of this compound has been harnessed in a "diverted total synthesis" approach to access isomeric abietane diterpenes. This strategy involves intercepting a common intermediate and redirecting it towards the synthesis of a different natural product. For instance, the [4.4.1]-propellane intermediate generated in the programmed polyene cyclization strategy for this compound can also serve as a precursor for the synthesis of salviasperanol, an isomeric abietane diterpene. This divergent approach allows for the efficient synthesis of multiple structurally related natural products from a common synthetic pathway, showcasing the power of strategic synthetic design.

Chemical Derivatization and Analog Synthesis

The this compound scaffold serves as a versatile template for the synthesis of novel derivatives and analogs with potentially enhanced or modified biological activities. Chemical modification of this compound allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

Generation of Novel Derivatives (e.g., via Diazomethane Treatment)

The structural modification of this compound can lead to the generation of novel derivatives with potentially altered biological activities. One common reagent used for such modifications is diazomethane (CH₂N₂). While specific studies detailing the reaction of this compound with diazomethane are not prevalent in the searched scientific literature, the reactivity of diazomethane with the functional groups present in the this compound molecule—specifically the hindered phenolic hydroxyl group, the α,β-unsaturated ketone, and the quinone methide system—can be predicted based on established principles of organic chemistry.

Diazomethane is a well-known methylating agent, particularly for acidic protons, and it also participates in cycloaddition reactions and ring expansions of ketones. masterorganicchemistry.comwikipedia.org

Methylation of Phenolic Hydroxyl Group: The hydroxyl group at C-11 of this compound is phenolic and thus acidic (pKa ~10). Diazomethane is known to selectively convert phenols to their corresponding methyl ethers. wikipedia.orgspcmc.ac.in This reaction proceeds via proton transfer from the phenol to diazomethane to form a methyldiazonium cation, which is then attacked by the resulting phenoxide ion. masterorganicchemistry.com Therefore, treatment of this compound with diazomethane would be expected to yield the 11-methoxy derivative.

Reaction with Ketones: The reaction of diazomethane with ketones can lead to ring expansion, forming a ketone with an additional carbon in the ring, or epoxide formation. However, this reaction is generally slower than the methylation of acidic protons and can require catalysts.

1,3-Dipolar Cycloaddition: As a 1,3-dipole, diazomethane can react with the double bonds in the quinone methide system of this compound. This could lead to the formation of pyrazoline derivatives, which can subsequently rearrange or be converted to other heterocyclic systems. For instance, reactions of diazomethane with ortho-quinones have been reported to yield oxazole rings. scielo.br A similar reactivity pattern might be observed with the quinone methide moiety in this compound.

An example of an unexpected reaction with a related diterpene, galdosol, resulted in new homoditerpenes, indicating that the reaction outcomes can be complex and are not always predictable. cdnsciencepub.com Definitive determination of the products from the reaction of this compound with diazomethane would require specific experimental investigation.

Synthesis of this compound Analogues and Related Compounds

The synthesis of this compound analogues is a significant area of research, aimed at exploring structure-activity relationships and providing access to compounds with improved therapeutic profiles. Synthetic efforts have successfully yielded several key analogues, including 7,7'-bisthis compound and 3-oxoisothis compound.

6-Deoxythis compound

A specific total synthesis for 6-deoxythis compound, which lacks the ketone at the C-6 position, was not identified in the reviewed scientific literature. General methods for deoxygenation of ketones exist but their application to the this compound scaffold has not been explicitly reported.

7,7'-Bisthis compound

The first asymmetric total synthesis of the tetraterpenoid (+)-7,7'-bisthis compound has been accomplished. acs.org This natural product is biosynthetically proposed to form via the dimerization of this compound. acs.org The synthetic strategy hinges on a unique and highly efficient late-stage electrochemical oxidative dimerization of (+)-taxodione. acs.org

Initial attempts to achieve this dimerization using various chemical oxidizing agents proved unsuccessful. acs.org The successful electrochemical approach provides a powerful method for constructing this complex dimeric structure, which was previously isolated from the roots of Salvia montbretii. acs.org The synthesis of the monomer, (+)-taxodione, was achieved starting from the aromatic abietane diterpenoid, ferruginol (B158077). acs.org

3-Oxoisothis compound

The first total synthesis of the abietaquinone methide diterpenoid (–)-3-oxoisothis compound has been reported, achieving the final product in 19 steps. acs.orgchemistryviews.org This analogue features an additional ketone at the C-3 position and a cis-fused decalin core, which presents a significant synthetic challenge.

Mechanistic Investigations of Taxodione S Biological Activities in Preclinical Models

Cytotoxic and Anticancer Mechanisms

Taxodione has been shown to exert cytotoxic effects on cancer cells through several distinct mechanisms, primarily involving the induction of apoptosis and the modulation of key cellular signaling pathways nih.govmedkoo.comontosight.aiwikipedia.orgguidetopharmacology.orgwikipedia.orgresearchgate.net. Its anticancer properties are closely linked to these cellular events.

Induction of Apoptosis in Neoplastic Cell Lines

A significant mechanism of this compound's action is the induction of apoptosis, or programmed cell death, in various neoplastic cell lines nih.govmedkoo.comontosight.aiwikipedia.orgguidetopharmacology.orgwikipedia.orgresearchgate.net. Studies have demonstrated that this compound can effectively trigger apoptosis in human myelogenous leukemia-derived K562 cells, which are characterized by the presence of the BCR-ABL fusion protein nih.govmedkoo.comiipseries.orgresearchgate.netnih.gov. Apoptosis induction has also been observed in other cancer cell lines, including HL-60 leukemia cells and transformed Ba/F3 cells expressing BCR-ABL or its T315I mutation medkoo.comnih.govkeio.ac.jpresearchgate.net.

Role of Mitochondrial Respiratory Chain (MRC) Inhibition (Complexes III and V)

Research indicates that the induction of apoptosis by this compound is linked to its effects on the mitochondrial respiratory chain (MRC). This compound has been shown to reduce the activities of MRC complexes III and V nih.govmedkoo.comiipseries.orgresearchgate.netpreprints.org. This inhibition of mitochondrial function appears to be a key event in the cascade leading to apoptosis in susceptible cancer cells nih.govmedkoo.comiipseries.orgresearchgate.net.

Generation of Reactive Oxygen Species (ROS)

A consequence of MRC inhibition by this compound is the generation of reactive oxygen species (ROS) nih.govmedkoo.comontosight.aiwikipedia.orgiipseries.orgresearchgate.netwikipedia.orgresearchgate.netpreprints.orgresearchgate.netgoogle.com. Increased levels of intracellular ROS play a critical role in mediating this compound-induced apoptosis nih.govmedkoo.comiipseries.orgresearchgate.netnih.gov. The accumulation of ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways nih.govmedkoo.comiipseries.orgresearchgate.netnih.govpreprints.org. Studies have shown that this compound-induced ROS production contributes to apoptosis in BCR-ABL-positive cells and human skeletal muscle cells nih.govmedkoo.comiipseries.orgresearchgate.netnih.govgoogle.com.

Attenuation of ROS-Mediated Effects by Antioxidant Agents (e.g., N-acetylcysteine)

The crucial role of ROS in this compound's mechanism of action is further supported by experiments using antioxidant agents. N-acetylcysteine (NAC), a known antioxidant, has been shown to counteract the effects of this compound nih.govmedkoo.comiipseries.orgresearchgate.netwikipedia.orgresearchgate.netnih.gov. NAC treatment has been observed to cancel this compound-induced ROS production, restore MRC activities (particularly complex V), and prevent apoptotic cell death in preclinical models nih.govmedkoo.comiipseries.orgresearchgate.netnih.gov. This suggests that the pro-apoptotic effects of this compound are significantly mediated by ROS accumulation nih.govmedkoo.comiipseries.orgresearchgate.netnih.gov.

Table 1: Attenuation of this compound Effects by N-acetylcysteine

| Effect Attenuated by NAC | Reference |

| ROS production | nih.govmedkoo.comiipseries.orgresearchgate.netnih.gov |

| Reductions in MRC activities | nih.govmedkoo.comiipseries.orgresearchgate.net |

| Apoptotic cell death | nih.govmedkoo.comiipseries.orgresearchgate.netnih.gov |

| Inhibition of BCR-ABL, STAT5, Akt | nih.govkeio.ac.jp |

Modulation of Cellular Signaling Pathways in Cancer

Effects on BCR-ABL and Downstream Signaling Molecules (STAT5, Akt)

In BCR-ABL-positive leukemia cells, this compound has been shown to affect the BCR-ABL fusion protein and its downstream signaling molecules, including STAT5 and Akt nih.govmedkoo.comresearchgate.netnih.govkeio.ac.jp. BCR-ABL is a constitutively active tyrosine kinase that promotes cell proliferation and survival by activating pathways like JAK2/STAT and PI3K-AKT-mTOR nih.govresearchgate.net. Studies indicate that this compound can lead to the sequestration of BCR-ABL, STAT5, and Akt in the mitochondrial fraction of K562 cells nih.govmedkoo.comnih.govkeio.ac.jp. These changes in localization are associated with decreased ability of these molecules to stimulate cell proliferation, suggesting a mechanism by which this compound functions as an antitumor agent nih.govmedkoo.comnih.govkeio.ac.jp. The inhibitory effects of this compound on BCR-ABL, STAT5, and Akt were also reversed by treatment with N-acetylcysteine, further linking these effects to ROS generation nih.govkeio.ac.jp.

Table 2: Effects of this compound on Signaling Molecules in K562 Cells

| Signaling Molecule | Observed Effect in Presence of this compound | Attenuated by NAC? | Reference |

| BCR-ABL | Sequestration in mitochondrial fraction | Yes | nih.govmedkoo.comnih.govkeio.ac.jp |

| STAT5 | Sequestration in mitochondrial fraction | Yes | nih.govmedkoo.comnih.govkeio.ac.jp |

| Akt | Sequestration in mitochondrial fraction | Yes | nih.govmedkoo.comnih.govkeio.ac.jp |

Overcoming Drug Resistance Mechanisms (e.g., T315I Mutation)

Drug resistance, particularly in the context of kinase inhibitors, poses a significant challenge in cancer therapy. The T315I mutation in the BCR-ABL protein is a well-characterized mechanism of resistance to several tyrosine kinase inhibitors (TKIs) used in treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). nih.govdovepress.comlongdom.orgfrontiersin.org This mutation, located in the gatekeeper residue of the BCR-ABL kinase domain, abrogates the binding affinity of many TKIs by disrupting a key hydrogen bond necessary for their interaction. dovepress.comlongdom.org

Research indicates that this compound may have the potential to overcome resistance mediated by the BCR-ABL T315I mutation. Studies in transformed Ba/F3 cells expressing not only native BCR-ABL but also the T315I-mutated BCR-ABL have shown that this compound significantly induces apoptosis. nih.govnih.gov This effect appears to be mediated through the generation of reactive oxygen species (ROS). nih.govnih.gov An antioxidant agent, N-acetylcysteine (NAC), was observed to cancel this compound-induced ROS production and subsequent apoptotic cell death, suggesting a crucial role for ROS accumulation in this process. nih.govnih.gov Furthermore, in K562 leukemia cells, this compound treatment led to the sequestration of BCR-ABL and its downstream signaling molecules STAT5 and Akt in the mitochondrial fraction, reducing their ability to stimulate cell proliferation. nih.govnih.gov This relocalization was also canceled by NAC, reinforcing the link between ROS and this compound's effects on these pathways. nih.govnih.gov These findings suggest that this compound could be effective against leukemia cells harboring the BCR-ABL T315I mutation by inducing apoptosis through ROS generation and altering the localization of key signaling proteins. nih.govnih.gov

Interference with Microtubule Dynamics and Cell Cycle Progression

Microtubules are dynamic polymers essential for various cellular processes, including cell division, and are important targets for anticancer agents. nih.govmdpi.comcsic.es Agents that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis. mdpi.comcsic.es While the provided search results primarily discuss the effects of other compounds like Taxol and nocodazole (B1683961) on microtubule dynamics and cell cycle progression nih.govmdpi.comcsic.esnih.govyoutube.com, direct evidence specifically detailing this compound's interference with microtubule dynamics and cell cycle progression was not explicitly found within the provided snippets. However, given that this compound exhibits anticancer activity wikipedia.org, further research would be needed to determine if its mechanisms involve direct or indirect effects on microtubule function and cell cycle regulation.

Neuroprotective Mechanisms

This compound has also shown neuroprotective effects in preclinical models, particularly in the context of ischemic injury.

Protection against Ischemic Injury in Neuronal Cell Models (e.g., PC12 cells)

Studies using PC12 cells, a commonly used in vitro model for neuronal damage during brain ischemia, have investigated this compound's protective effects against serum/glucose deprivation (SGD)-induced injury. nih.govnih.govresearchgate.netbrieflands.com SGD is employed to mimic ischemic conditions in vitro. nih.govnih.govbrieflands.com this compound has been shown to significantly increase cell viability in PC12 cells subjected to SGD in a dose-dependent manner. nih.govnih.gov This protective effect suggests this compound's potential as an anti-ischemic agent. nih.govnih.gov

Regulation of Apoptotic Proteins (Bcl-2, Bax, PARP)

Apoptosis plays a critical role in ischemic neuronal death, and the balance between pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, is a key determinant of cell fate. nih.govnih.govnih.govnih.govfrontiersin.orgresearchgate.net PARP (Poly(ADP-ribose) polymerase) is another protein involved in cellular responses to DNA damage and apoptosis. nih.govnih.gov Investigations in SGD-induced PC12 cells have shown that this compound pretreatment significantly influences the levels of these apoptotic proteins. nih.govnih.govresearchgate.net Specifically, this compound treatment induced an increase in Bcl-2 protein levels and a decrease in Bax protein levels. nih.govnih.govresearchgate.net The regulation of the Bax/Bcl-2 ratio towards an anti-apoptotic state contributes to the observed neuroprotective effect. nih.govnih.govnih.govfrontiersin.org Western blot analysis has been used to detect the levels of PARP, Bcl-2, and Bax proteins in these studies. nih.govnih.govresearchgate.net

Role in Antioxidative Stress Response

Oxidative stress is a major contributor to neuronal damage in ischemic injury and neurodegenerative disorders. nih.govnih.govfrontiersin.orgnih.govnih.govmdpi.commdpi.com Reactive oxygen species (ROS) production is significantly increased under ischemic conditions like SGD in PC12 cells. nih.govnih.govbrieflands.com this compound has demonstrated antioxidant activity and protects PC12 cells against oxidative stress-induced apoptotic cell death. nih.govnih.gov Pretreatment with this compound resulted in a significant attenuation of ROS production following SGD. nih.gov This antioxidative property is considered a key mechanism underlying this compound's neuroprotective effects in this model. nih.govnih.govresearchgate.net

Enzyme Inhibition and Molecular Targeting

This compound has been identified as an inhibitor of certain enzymes, suggesting specific molecular targets for its biological activities. One such target is farnesyl diphosphate (B83284) synthase (FPPS). researchgate.netnih.govpnas.orgdntb.gov.ua FPPS is an important enzyme involved in the mevalonate (B85504) pathway, which produces farnesyl diphosphate and geranylgeranyl diphosphate, precursors for protein prenylation and other essential molecules. nih.govpnas.org FPPS is also a drug target for bisphosphonates used in treating bone resorption diseases and is of interest for anticancer and anti-infective therapies. nih.govpnas.org

Studies have shown that this compound inhibits human FPPS (HsFPPS) with IC50 values in the range of ~1–3 μM. nih.govpnas.org Crystallographic studies of HsFPPS with this compound have revealed that this compound binds to the homoallylic (isopentenyl diphosphate, IPP) site of the enzyme. nih.govpnas.orgdntb.gov.ua This binding mode is distinct from that of bisphosphonate inhibitors, which bind to the S1 site via magnesium ions. nih.govpnas.org The identification of FPPS as a molecular target for this compound provides insight into its potential mechanisms of action, particularly in the context of its reported anticancer and anti-infective activities. wikipedia.orgresearchgate.netnih.govpnas.org

While the search results mention other potential enzyme targets in the context of different compounds or general mechanisms mdpi.commdpi.comresearchgate.net, FPPS is explicitly identified as a target for this compound.

Farnesyl Diphosphate Synthase (FPPS) Inhibition

This compound has been identified as an inhibitor of farnesyl diphosphate synthase (FPPS), an enzyme involved in the mevalonate pathway, which is essential for the biosynthesis of isoprenoids. pnas.orgpnas.orgnih.gov FPPS is a target of interest for the development of anticancer and anti-infective agents. pnas.orgnih.gov

Studies have shown that this compound is active against human FPPS (HsFPPS) with IC50 values in the range of ~1–3 µM. pnas.orgnih.gov This activity is comparable to or slightly less potent than the bisphosphonate inhibitor zoledronate (IC50 ~0.5 µM). pnas.orgnih.gov

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | HsFPPS | 1-3 |

| Zoledronate | HsFPPS | ~0.5 |

Binding to Isopentenyl Diphosphate (IPP) Site

Mechanistic investigations, including X-ray crystallography, have revealed that this compound inhibits FPPS by binding to the isopentenyl diphosphate (IPP) binding site, also known as the homoallylic site (S2). pnas.orgpnas.orgnih.govnih.gov This is distinct from the binding site of bisphosphonate inhibitors like zoledronate, which primarily bind to the allylic site (S1) via magnesium ions. pnas.orgpnas.orgnih.gov this compound's binding to the IPP site represents a unique mechanism of FPPS inhibition compared to bisphosphonates. pnas.orgnih.gov

Structural Basis of Enzyme-Ligand Interactions (X-ray Crystallography)

X-ray crystal structures of human FPPS in complex with this compound have provided detailed insights into the structural basis of its inhibitory activity. pnas.orgpnas.orgnih.gov Structures of HsFPPS with this compound alone and in combination with zoledronate have been obtained. pnas.orgpnas.orgnih.gov In the presence of zoledronate, this compound was found to bind exclusively to the IPP (S2) site. pnas.orgpnas.orgnih.gov In the structure with this compound alone, one this compound molecule occupied the same IPP binding site, while a second this compound molecule was located at a more surface-exposed site. pnas.orgnih.gov The quinone methide fragment of this compound in the complex structure occupies the IPP diphosphate-binding site. pnas.org These crystallographic studies confirm that this compound functions as an FPPS inhibitor by directly interacting with the IPP binding pocket. pnas.orgpnas.orgnih.gov

Inhibition of Prolyl Oligopeptidase (POP)

Information regarding the specific mechanism of this compound's inhibition of prolyl oligopeptidase (POP) was not extensively detailed in the provided search results. While some sources mention POP as a potential target in the context of related compounds or broader biological activities, a dedicated mechanistic investigation of this compound's interaction with POP was not found.

Inhibition of 17α-Hydroxylase/C17,20-lyase (CYP17)

Antimicrobial and Antifungal Action Mechanisms

This compound has been reported to possess antimicrobial and antifungal activities. wikipedia.org While the precise mechanisms of action are not fully elucidated in the provided search results, its activity against various microorganisms has been noted. This compound, along with the related compound taxodone (B230931), has shown antibacterial effects against foodborne pathogenic bacteria such as Listeria monocytogenes, Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus. wikipedia.org It has also demonstrated antifungal activity against wood decay fungi, including Trametes versicolor and Fomitopsis palustris, with this compound being particularly active against these species. wikipedia.org The diterpenoid structure of this compound is associated with these observed antimicrobial and antifungal properties. wikipedia.org

Antioxidant Activities beyond Cytotoxicity

This compound has demonstrated antioxidant activities in preclinical models, extending beyond direct cytotoxic effects. These activities are particularly relevant in the context of preventing oxidative damage in biological systems, including muscle tissue.

Prevention of Oxidative Stress in Skeletal Muscle Cells

Research indicates that this compound can protect skeletal muscle cells from oxidative stress. Studies have shown that this compound effectively prevents both immature (myoblasts) and mature (myotubes) human skeletal muscle cells from oxidative stress induced by hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net This protective effect is observed at concentrations ranging from 0.2 to 1.5 µM. researchgate.net this compound has been shown to protect human skeletal muscle cells from H₂O₂-induced cytotoxic damage by influencing factors such as cell viability, reactive oxygen species (ROS) production, H2AX phosphorylation, and CHOP gene expression. google.com Notably, this compound has demonstrated greater efficiency in protecting human skeletal muscle cells from H₂O₂-induced damage compared to carnosic acid and carnosol, which are known antioxidant compounds found in rosemary leaf extract. google.com

The mechanism involves the reduction of H₂O₂ effects, including decreased levels of ROS, γH2AX proteins (indicating reduced DNA damage), and CHOP mRNA (a marker of endoplasmic reticulum stress). google.com

Lipid and Protein Oxidation Inhibition in Post Mortem Muscle Tissue

This compound has also shown efficacy in inhibiting lipid and protein oxidation in post-mortem muscle tissue. Studies have demonstrated that this compound is as effective as butylated hydroxytoluene (BHT), a synthetic antioxidant, in limiting lipid and protein oxidation in post-mortem mouse and beef muscles. researchgate.net This suggests its potential use as a natural preservative to limit oxidation in processed meat. google.com Oxidative processes in meat can lead to undesirable changes in quality, including lipid peroxidation and discoloration. google.com this compound's ability to prevent and/or decrease protein oxidative degradation and lipid oxidation in muscles highlights its potential as a nutritional agent for livestock to improve meat antioxidant status and quality. google.com

Insecticidal and Antifeedant Activities

Beyond its antioxidant properties, this compound exhibits insecticidal and antifeedant activities. These properties have been investigated in the context of pest control.

Studies evaluating abietane-type diterpenes from the cones of Taxodium distichum against the subterranean termite, Reticulitermes speratus Kolbe, identified this compound as having potent termicidal activity. nih.gov Alongside 6,7-dehydroroyleanone, this compound demonstrated significant toxicity to these termites. nih.gov

Furthermore, this compound has been reported to possess antifeedant activity. In the same study on Reticulitermes speratus, while this compound showed potent termicidal effects, other compounds like 14-deoxycoleon U and xanthoperol showed potent antifeedant activity. nih.gov this compound's presence in various plants, including Taxodium distichum and Salvia species, is associated with these insecticidal and antifeedant properties, suggesting a potential defensive role for these compounds in plants against herbivores. wikipedia.orgresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Modeling

Correlating Structural Motifs with Biological Activity Profiles

SAR studies on Taxodione and related abietane-type diterpenoids have begun to identify structural motifs crucial for their biological activities. For instance, studies on antifungal abietane-type diterpenes from Taxodium distichum cones suggest that the position and number of hydroxyl groups on the abietane (B96969) structure may be related to antifungal activities. researchgate.net Another study on oxygenated abietane-type diterpenoids from Taxodium distichum cones considered the structure-activity relationships in relation to their activities against various biological targets, including prolyl oligopeptidase (POP) and 17α-hydroxylase/C17,20-lyase (CYP17), as well as their cytotoxic activities against human leukemia cell lines. oalib.comscirp.org The biochemical activities of this compound-type compounds containing two double bonds conjugated with a carbonyl group have also been investigated. scirp.org

Computational Approaches in SAR Elucidation

Computational methods play a significant role in understanding the SAR of this compound and in the discovery of new compounds with similar activities. These approaches can predict binding affinities, analyze interaction modes, and screen large libraries of compounds in silico. nih.govopenaccessjournals.com

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a macromolecular target (receptor). openaccessjournals.com This method is crucial for understanding the atomic-level interactions that govern the formation of protein-ligand complexes. openaccessjournals.com Molecular docking studies have been employed to investigate the binding of this compound to various protein targets. For example, docking analysis has been used to determine the binding strength of this compound with the p300 HAT enzyme, showing hydrogen bonding interactions with key amino acid residues in the active site. nih.gov Another study utilized molecular docking to explore the potential binding of this compound to the COVID-19 protease target. researchgate.net Molecular docking simulations can also be used in virtual screening to identify potential inhibitors by predicting their binding to target proteins. nih.govpnas.orgpnas.org

In Silico Screening for Target Binding

In silico screening involves using computational methods to search large databases of chemical compounds for potential drug candidates based on their predicted interactions with a biological target. nih.gov This approach can significantly accelerate the initial stages of drug discovery. nih.gov In silico methods, such as virtual screening, have been used to screen compound libraries for possible binding to protein targets like farnesyl diphosphate (B83284) synthase (FPPS). pnas.orgpnas.org This process can involve docking simulations and other computational techniques to predict binding affinities and identify potential hits. nih.govpnas.orgpnas.org For instance, virtual screening based on X-ray structures and molecular dynamics simulations has been used to find FPPS inhibitors, leading to the identification of this compound and other compounds as active hits. pnas.orgpnas.org

Preclinical Research Methodologies and Models in Taxodione Studies

In Vitro Cellular Models

In vitro studies using various cell lines have been instrumental in determining the direct effects of Taxodione on cellular viability, proliferation, and death pathways.

Cancer Cell Lines (e.g., K562, HL60, A549, Hep-2, HeLa, Ba/F3)

This compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Studies have investigated its effects on human myelogenous leukemia-derived K562 cells, which are positive for the BCR-ABL gene, and human promyelocytic leukemia HL60 cells. scirp.orgscirp.orgnih.gov this compound has been shown to induce apoptosis in K562 cells, including those transformed by BCR-ABL and those expressing the T315I mutation, which confers resistance to certain tyrosine kinase inhibitors. nih.govmdpi.com This apoptotic effect in K562 cells appears to be mediated through the generation of reactive oxygen species (ROS) and the reduction of mitochondrial respiratory chain complex activities, particularly complex V. nih.gov Furthermore, this compound treatment in K562 cells led to the sequestration of BCR-ABL, STAT5, and Akt in the mitochondrial fraction, reducing their ability to stimulate cell proliferation. nih.gov

Cytotoxic activity of this compound has also been reported in other cancer cell lines, including A549 (human lung carcinoma), Hep-2 (human larynx carcinoma), and HeLa (human cervical carcinoma). researchgate.netresearchgate.netnih.govcapes.gov.brfigshare.com For instance, this compound showed significant cytotoxicity against the A549 cell line with an IC50 value of 9.1 µg/mL. nih.gov Studies on HeLa and Hep-2 cells have also confirmed the cytotoxic potential of this compound. researchgate.netcapes.gov.br Research using Ba/F3 cells expressing BCR-ABL and its T315I mutant has further supported this compound's ability to induce apoptosis in these resistant leukemia cells through ROS generation. nih.govmdpi.com

Table 1: Cytotoxic Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Key Finding(s) | Relevant Snippets |

| K562 | Human Chronic Myelogenous Leukemia | Induces apoptosis via ROS generation, affects mitochondrial respiratory chain, sequesters BCR-ABL, STAT5, Akt. Active against T315I mutant. | scirp.orgscirp.orgnih.govnih.govmdpi.comresearchgate.netbrieflands.comresearchgate.net |

| HL60 | Human Promyelocytic Leukemia | Exhibits strong cytotoxic activity, induces apoptosis. | scirp.orgscirp.orgnih.govresearchgate.netoalib.com |

| A549 | Human Lung Carcinoma | Shows significant cytotoxicity (IC50 = 9.1 µg/mL). | researchgate.netresearchgate.netnih.govfigshare.comtbzmed.ac.ir |

| Hep-2 | Human Larynx Carcinoma | Exhibits cytotoxic activity. | researchgate.netresearchgate.netcapes.gov.br |

| HeLa | Human Cervical Carcinoma | Exhibits cytotoxic activity, induces apoptosis. | researchgate.netresearchgate.netcapes.gov.brdovepress.comnih.gov |

| Ba/F3 | Murine Pro-B Cell Line (BCR-ABL positive) | Induces apoptosis through ROS generation, effective against T315I mutation. | nih.govmdpi.comresearchgate.netriken.jp |

Neuronal Cell Lines (e.g., PC12)

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are often used as a model for neuronal studies. Research has investigated the protective effects of this compound on serum/glucose deprivation-induced ischemic injury in PC12 cells. nih.govnih.gov this compound significantly increased cell viability in a dose-dependent manner following ischemic insult. nih.govnih.gov It demonstrated antioxidant activity and protected PC12 cells against oxidative stress-induced apoptotic cell death. nih.govnih.gov Mechanistically, this compound treatment led to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. nih.govnih.gov

Table 2: Effects of this compound on PC12 Cells

| Model/Condition | Key Finding(s) | Relevant Snippets |

| Serum/Glucose Deprivation (Ischemia) | Increases cell viability, protects against oxidative stress and apoptotic cell death. | nih.govnih.gov |

| Oxidative Stress | Exhibits antioxidant activity, increases Bcl-2, decreases Bax. | nih.govnih.gov |

Skeletal Muscle Cells

Preclinical studies have also explored the effects of this compound on skeletal muscle cells. Research has shown that this compound can protect human skeletal muscle cells, including myoblasts and myotubes, from hydrogen peroxide-induced cytotoxic damage. google.comresearchgate.netunipa.it This protective effect involves the prevention of oxidative stress, as monitored by reduced ROS production, decreased H2AX phosphorylation, and modulated CHOP gene expression. google.com this compound has been found to be more efficient in protecting human skeletal muscle cells from oxidative damage compared to reference antioxidant compounds like carnosic acid and carnosol. google.com

Table 3: Effects of this compound on Skeletal Muscle Cells

| Model/Condition | Key Finding(s) | Relevant Snippets |

| Hydrogen Peroxide-Induced Oxidative Stress | Protects against cytotoxic damage, prevents ROS production, more efficient than carnosic acid and carnosol. | google.comresearchgate.netunipa.itresearchgate.net |

In Vivo Animal Models for Efficacy and Mechanism Studies (excluding toxicology/safety and human clinical trial data)

In vivo studies using animal models provide a more complex biological system to evaluate the systemic effects and antitumor activity of this compound.

Rodent Models of Carcinosarcoma (e.g., Walker Carcinosarcoma 256)

This compound has demonstrated in vivo antitumor activity in rodent models, specifically against the Walker intramuscular carcinosarcoma 256 in rats. researchgate.netacgpubs.orgekb.egakjournals.com This model is known for its aggressive biological behavior and rapid growth. scielo.br The observed activity in this model suggests that this compound possesses systemic effects that can inhibit tumor progression in vivo.

Table 4: In Vivo Activity of this compound in Walker Carcinosarcoma 256 Model

| Animal Model | Tumor Type | Key Finding(s) | Relevant Snippets |

| Rat (Walker Carcinosarcoma 256) | Carcinosarcoma | Demonstrates antitumor activity. | researchgate.netacgpubs.orgekb.egakjournals.com |

Models for Oxidative Stress

While dedicated in vivo animal models specifically designed to study systemic oxidative stress with this compound treatment were not extensively detailed in the search results, the research on skeletal muscle cells highlights this compound's ability to limit oxidative stress in muscle tissue in post mortem mouse and beef muscles. researchgate.net The Walker-256 tumor model itself is associated with causing oxidative stress in the host animal, and this compound's antitumor effects in this model may indirectly involve the modulation of oxidative stress. scielo.br However, the primary focus of the reported in vivo studies using the Walker-256 model is the antitumor efficacy.

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Interaction Studies

The investigation of this compound in preclinical settings relies heavily on sophisticated analytical and spectroscopic methods. These techniques are fundamental for confirming the identity and purity of this compound samples, determining the precise three-dimensional structure of the molecule, and characterizing its interactions with various biomolecules, particularly proteins. The application of these methods allows researchers to correlate structural features of this compound with its observed biological activities, a critical step in the drug discovery process.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is a cornerstone for the structural elucidation of this compound and its derivatives. NMR provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. Specifically, 1D NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the types of protons and carbons and their chemical environments within the this compound structure. scribd.com

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, offer correlation information between different nuclei, allowing for the mapping of connectivity and the assignment of signals in complex spectra. researchgate.netnih.gov This is particularly valuable for confirming the intricate ring system and substituent positions characteristic of diterpenoids like this compound. Studies on new abietane (B96969) derivatives, including those synthesized from this compound, have utilized 1D and 2D NMR extensively to establish their chemical structures. researchgate.netnih.gov For instance, the structure of a novel 2-oxohexyl diterpenoid derivative was determined based on spectroscopic methods, especially 1D and 2D NMR, and by comparison with structurally related compounds. researchgate.net NMR, in conjunction with mass spectrometry, has also been employed to identify this compound purified from natural sources such as rosemary stem extract. google.com Beyond structural confirmation, NMR is also applicable to studying metabolite-protein interactions and in metabolomics studies, providing a broader view of this compound's biological impact. frontiersin.org

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable tool in preclinical this compound research for determining the molecular weight and elemental composition of the compound, as well as for identifying and quantifying this compound and its metabolites in biological samples. scribd.comnih.govnih.govresearchgate.net Coupled with separation techniques like Liquid Chromatography (LC-MS), MS provides a powerful platform for the analysis of complex mixtures and the identification of specific compounds like this compound, even at low concentrations. nih.govresearchgate.nettaylorandfrancis.com

MS is frequently used in parallel with NMR for the comprehensive structural characterization of this compound and its modified forms. researchgate.netnih.govgoogle.comresearchgate.netresearchgate.net The fragmentation patterns observed in MS experiments can provide additional clues about the substructures within the this compound molecule. In the context of drug development, LC-MS methods are crucial for preclinical pharmacokinetic studies, enabling the tracking of this compound absorption, distribution, metabolism, and excretion in animal models. nih.govdrugtargetreview.com Furthermore, native MS techniques can be applied to study noncovalent interactions between this compound and its protein targets, providing information on binding stoichiometry and affinity. mdpi.com

X-ray Crystallography for Protein-Ligand Complexes

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of molecules, including proteins and their complexes with small molecules like this compound. This method is invaluable for understanding the specific binding sites and interaction modes of this compound with its biological targets at an atomic level.

Studies investigating the inhibitory activity of this compound against farnesyl diphosphate (B83284) synthase (FPPS) have successfully utilized X-ray crystallography. nih.govpnas.orgpnas.org Crystal structures of human FPPS in complex with this compound, both alone and in combination with other ligands like zoledronate, have been determined. nih.govpnas.orgpnas.org These structures revealed that this compound binds to the isopentenyl diphosphate (IPP) site of FPPS. nih.govpnas.orgpnas.org In the presence of zoledronate, this compound bound solely to the IPP site, while in the this compound-alone structure, one molecule bound to the IPP site and a second to a more surface-exposed site. nih.govpnas.org Such structural information is critical for understanding the mechanism of enzyme inhibition and for guiding the design of more potent and selective this compound-based inhibitors. X-ray crystallography remains a standard technique for determining high-resolution structures of biological macromolecules and their complexes, providing detailed knowledge of interactions and mechanisms. nih.govcriver.comnih.govdoi.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat changes associated with thermal transitions in materials, including biological macromolecules. In preclinical studies of this compound, DSC can be applied to assess the thermal stability of target proteins and how this compound binding affects this stability. wikipedia.org

In studies examining the interaction of this compound with human FPPS, DSC experiments were conducted to analyze the thermal unfolding of the enzyme in the presence of this compound. nih.govpnas.orgpnas.org The results showed that this compound broadened the native-to-unfolded thermal transition (Tm) of FPPS. nih.govpnas.orgpnas.org This broadening effect, which differed from the significant increases in ΔTm observed with bisphosphonate inhibitors, provides insights into how this compound influences the thermal stability and conformational dynamics of the enzyme upon binding. nih.govpnas.org DSC is a valuable technique for characterizing the thermal properties of proteins and their interactions with ligands, complementing structural data obtained from methods like X-ray crystallography. wikipedia.org

Fluorimetry for Reactive Oxygen Species Measurement

Fluorimetry is a sensitive technique used to measure fluorescence intensity, which can be employed in preclinical studies to quantify the levels of reactive oxygen species (ROS) within cells. Elevated ROS levels are indicative of oxidative stress, a process implicated in various pathologies.

Studies investigating the antioxidant properties of this compound have utilized fluorimetry with fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS production. nih.govnih.govelabscience.comdiva-portal.org DCFH-DA is a cell-permeable probe that is converted to the fluorescent compound dichlorofluorescein (DCF) upon oxidation by ROS. elabscience.com The intensity of DCF fluorescence, measured by fluorimetry, is directly proportional to the level of intracellular ROS. elabscience.com Research has shown that this compound can significantly attenuate ROS production in cells subjected to oxidative insults, such as serum/glucose deprivation-induced ischemic injury in PC12 cells. nih.govnih.gov This demonstrates the antioxidant activity of this compound and its potential protective effects against oxidative stress-induced cell death. nih.govnih.gov

Western Blot Analysis for Protein Expression

Western blot analysis is a widely used technique in molecular biology to detect and quantify specific proteins in a sample. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. abcam.comthermofisher.combio-rad.com

Future Directions and Research Gaps in Taxodione Academic Inquiry

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of abietane (B96969) diterpenoids, including taxodione, originates from geranylgeranyl diphosphate (B83284) (GGPP) via the methylerythritol phosphate (B84403) (MEP) pathway in plants. This process involves a series of cyclization and oxidation reactions catalyzed by various enzymes, including diterpene synthases and cytochrome P450 monooxygenases (CYPs). nih.govrsc.org While general abietane biosynthetic routes leading to intermediates like miltiradiene (B1257523) and ferruginol (B158077) have been studied, the specific enzymatic steps and the full complement of enzymes involved in the complete pathway leading to this compound are not yet fully elucidated. nih.govrsc.org

Research gaps exist in identifying the specific diterpene synthases and CYPs responsible for the later stages of this compound biosynthesis, particularly the formation of its characteristic quinone methide skeleton. Understanding these enzymes is crucial for metabolic engineering efforts aimed at enhancing this compound production in plant or microbial systems. nih.govjmb.or.kr Techniques such as transcriptomics, proteomics, and metabolomics, coupled with gene functional characterization, are essential to uncover these missing enzymatic links. researchgate.netnih.gov Cell-free systems also offer a platform for reconstituting and studying biosynthetic pathways. researchgate.net

Comprehensive Molecular Target Identification and Validation

While initial studies have suggested that this compound may interfere with microtubule dynamics and induce apoptosis in cancer cells, its precise molecular targets and detailed mechanisms of action are not fully understood. ontosight.ainih.gov Research indicates that this compound can induce apoptosis in BCR-ABL-positive cells, potentially by reducing the activity of mitochondrial respiratory chain complexes III and V, leading to the generation of reactive oxygen species (ROS). nih.govresearchgate.net It has also been shown to sequester BCR-ABL and signaling molecules like STAT5 and Akt in the mitochondrial fraction, impacting cell proliferation. nih.govresearchgate.net However, a comprehensive identification and validation of all relevant molecular targets across various cell types and biological contexts are still needed.

Research gaps include the identification of primary binding partners and downstream effectors of this compound in different disease models. Advanced techniques such as affinity chromatography coupled with mass spectrometry, thermal proteome profiling, and genetic screening (e.g., CRISPR-based methods) are necessary for robust target identification. wjbphs.comnih.govresearchgate.netbiocompare.com Subsequent validation through genetic manipulation (knockout, knockdown, or overexpression) and pharmacological studies using specific inhibitors or activators is critical to confirm the functional relevance of identified targets in mediating this compound's biological effects. wjbphs.compsychiatryconsortium.org

Development of Novel Synthetic Routes with Improved Yields and Enantioselectivity

The isolation of this compound from natural sources can be challenging due to its low abundance in some plants. nih.gov While some synthetic studies towards aromatic abietane diterpenoids, including formal total syntheses of this compound, have been reported, developing more efficient, cost-effective, and enantioselective synthetic routes remains a significant research gap. rsc.orgresearchgate.net

Current synthetic approaches may involve multiple steps, utilize harsh conditions, or suffer from low yields and poor stereocontrol. researchgate.netpageplace.de Future research should focus on developing novel synthetic methodologies, such as catalytic asymmetric synthesis, flow chemistry, and biocatalysis, to improve yields, reduce reaction steps, and achieve high enantioselectivity. ajchem-b.commdpi.comutdallas.edu Exploring alternative starting materials and designing convergent synthetic strategies could also contribute to more efficient this compound production.

Exploration of Additional Biological Activities and Mechanistic Pathways

Beyond its reported anticancer properties, this compound and related abietane diterpenoids have shown other biological activities, including antibacterial, antioxidant, antifungal, and anticholinesterase effects. researchgate.netwikipedia.orgd-nb.inforesearchgate.netnih.gov However, the full spectrum of this compound's biological activities and the underlying mechanisms for many of these effects are not completely understood.

Research gaps include exploring this compound's potential in other therapeutic areas, such as anti-inflammatory, antiviral, or antidiabetic applications, based on the known activities of other abietanes. rsc.orgresearchgate.netresearchgate.netrsc.org Detailed mechanistic studies are required to delineate the cellular and molecular pathways involved in these diverse activities. This could involve investigating its interaction with various enzymes, receptors, and signaling molecules using biochemical assays, cell-based experiments, and 'omics' technologies. nih.gov Structure-activity relationship studies, involving the synthesis and testing of this compound analogs, would also be valuable in identifying structural features critical for specific biological effects. rsc.org

Advanced Preclinical Model Development for Complex Biological Systems

Traditional preclinical models, such as 2D cell cultures and simple animal models, have limitations in fully recapitulating the complexity of human diseases and biological systems. nih.govmdpi.com While this compound has shown activity in some in vivo models, more advanced preclinical models are needed to accurately assess its efficacy, pharmacokinetics, and potential interactions within complex biological environments. wikipedia.orgd-nb.info

常见问题

Q. How can interdisciplinary approaches (e.g., computational chemistry + wet-lab experiments) enhance this compound research?

- Methodological Answer :

- Virtual Screening : Identify this compound analogs with improved binding using molecular docking.

- QSAR Modeling : Correlate structural features (e.g., diterpene rings) with anti-fibrotic activity.

- Synthetic Collaboration : Partner with organic chemists to synthesize derivatives for empirical testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。